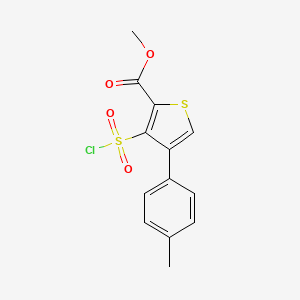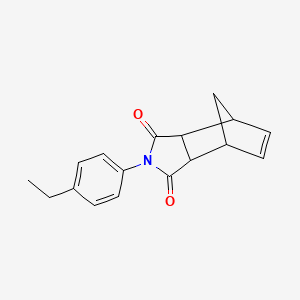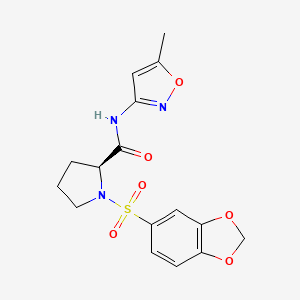![molecular formula C25H27N3O2 B12490745 N-(2-{1-[4-(naphthalen-2-yloxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B12490745.png)
N-(2-{1-[4-(naphthalen-2-yloxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{1-[4-(NAPHTHALEN-2-YLOXY)BUTYL]-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is a complex organic compound that features a naphthalene moiety linked to a benzodiazole structure through a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[4-(NAPHTHALEN-2-YLOXY)BUTYL]-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the naphthalene and benzodiazole intermediates. These intermediates are then linked through a butyl chain using appropriate coupling reactions. Common reagents used in these reactions include naphthol, benzodiazole derivatives, and butyl halides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{1-[4-(NAPHTHALEN-2-YLOXY)BUTYL]-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield reduced benzodiazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene and benzodiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety can yield naphthoquinone derivatives, while reduction of the benzodiazole ring can produce reduced benzodiazole compounds.
Aplicaciones Científicas De Investigación
N-(2-{1-[4-(NAPHTHALEN-2-YLOXY)BUTYL]-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of N-(2-{1-[4-(NAPHTHALEN-2-YLOXY)BUTYL]-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The naphthalene and benzodiazole moieties can interact with various enzymes, receptors, or other biomolecules, leading to changes in cellular processes. These interactions can result in biological effects such as inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE: A similar compound with a naphthalene moiety linked to an ethyl chain.
2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE: Another related compound with a tolyloxy group.
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE: A compound with a trichloro-hydroxyethyl group.
Uniqueness
N-(2-{1-[4-(NAPHTHALEN-2-YLOXY)BUTYL]-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is unique due to its specific structural features, including the combination of naphthalene and benzodiazole moieties linked through a butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C25H27N3O2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-[2-[1-(4-naphthalen-2-yloxybutyl)benzimidazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C25H27N3O2/c1-19(29)26-15-14-25-27-23-10-4-5-11-24(23)28(25)16-6-7-17-30-22-13-12-20-8-2-3-9-21(20)18-22/h2-5,8-13,18H,6-7,14-17H2,1H3,(H,26,29) |
Clave InChI |
UKLUDDKVOWVDDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methylphenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12490665.png)
![3-hydroxy-4-(2-hydroxy-5-methylphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12490668.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490672.png)
![Methyl 5-chloro-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B12490676.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12490684.png)
![Propyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490690.png)

![4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12490696.png)
![5-(2,5-dimethylphenyl)-2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12490701.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12490702.png)
![N-(4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490714.png)


![1-(3-Methylcyclohexyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12490732.png)
